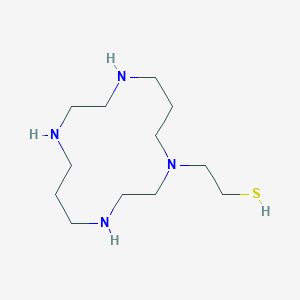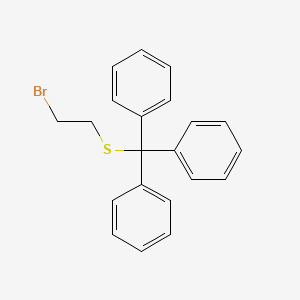![molecular formula C₇H₁₅NO B1145338 cis-3-[Dimethylamino)methyl]cyclobutanol CAS No. 1821838-71-4](/img/no-structure.png)
cis-3-[Dimethylamino)methyl]cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-3-[Dimethylamino)methyl]cyclobutanol” is a useful intermediate and a building block for drugs . It has a molecular weight of 129.2 and a molecular formula of C7H15NO .
Molecular Structure Analysis
The compound has a complex structure with a cyclobutanol ring and a dimethylamino group attached to it . The IUPAC name is 3-[(dimethylamino)methyl]cyclobutan-1-ol . The InChI key is WRCFIRNQJUOVSU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 . It has a topological polar surface area of 23.5Ų .Applications De Recherche Scientifique
Hypotensive Activity and Pharmacological Properties
Cyclobutanol compounds, including derivatives of cis-3-[Dimethylamino)methyl]cyclobutanol, have been investigated for their pharmacological properties, notably their hypotensive activity. Research by Pircio et al. (1964) highlighted a cyclobutane derivative exhibiting significant blood pressure-lowering effects of long duration. The cis isomer of this tertiary amine was qualitatively similar in activity to the trans isomer but showed slightly less efficacy in hypotensive activity tests. This suggests a potential application in cardiovascular disease treatment or management through modulation of blood pressure (Pircio, Wilson, Kuna, HASEK, & Martin, 1964).
DNA Photoproducts and Repair Mechanisms
The formation of cyclobutane pyrimidine dimers (CPDs) in DNA, particularly involving thymine and cytosine bases, is a significant focus area, as these CPDs are major classes of UV-induced DNA damage linked to carcinogenesis. Barbatti's (2014) computational study on the photochemistry of such dimers sheds light on their formation, potential for repair, and the underlying quantum chemical properties that dictate these processes. This research is critical for understanding the molecular mechanisms of skin cancer and developing strategies for DNA repair or protection against UV radiation (Barbatti, 2014).
Photochemical and Thermal Reactions
Further research into cyclobutanol compounds includes studies on their photochemical and thermal behaviors. For example, the work by Masaki et al. (1992) on the photosensitized monomerization of dimethylthymine cyclobutane dimer by flavin in the presence of perchloric acid demonstrates a complex interplay of factors influencing the efficiency of dimer monomerization. This has implications for understanding the mechanisms of photodamage repair in biological systems (Masaki, Miyake, Yanagida, & Pac, 1992).
Chemical and Structural Analysis
The stereochemistry and reactivity of cyclobutane derivatives, including those related to cis-3-[Dimethylamino)methyl]cyclobutanol, are also of interest. Research by Begley et al. (1979) on the topochemically controlled photodimerisation of crystalline methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate provides insights into the structural dynamics and chemical reactivity of cyclobutane derivatives, which are essential for designing synthetic pathways and understanding molecular interactions in complex systems (Begley, Crombie, & Knapp, 1979).
Propriétés
Numéro CAS |
1821838-71-4 |
|---|---|
Nom du produit |
cis-3-[Dimethylamino)methyl]cyclobutanol |
Formule moléculaire |
C₇H₁₅NO |
Poids moléculaire |
129.2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)

